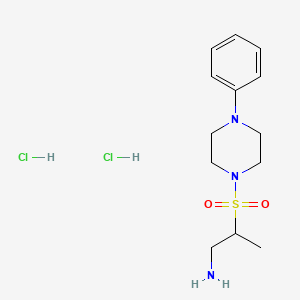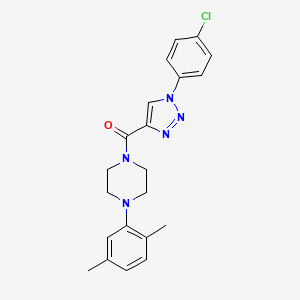![molecular formula C9H13ClO B2995117 1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one CAS No. 1559225-34-1](/img/structure/B2995117.png)
1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one” is a chemical compound. It is derived from Bicyclo[2.2.1]heptan-2-one , which has a molecular weight of 152.2334 . The compound has a similar structure to 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, Camphor, and (+)-2-Bornanone .
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptan-2-one, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptan-2-one, a related compound, has a molecular weight of 152.2334 . It has a density of 1.1±0.1 g/cm3, a boiling point of 170.0±0.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Gold(III)-Catalyzed Cyclization
A study by Hines, Eason, and Siebert (2017) explores the use of gold(III)-mediated cycloisomerization to economically form a bicyclo[4.1.0]heptane substructure featured in numerous natural products. This process, known as the Ohloff–Rautenstrauch rearrangement, demonstrates high regio- and stereocontrol, potentially applicable for synthesizing complex organic molecules (Jeremy M. Hines, Jesse J. Eason, M. Siebert, 2017).
Dioxolane Derivatives of D-Camphorquinone
Clegg et al. (1995) discuss the structural rigidity of the bicyclo[2.2.1]heptane unit across four isomeric dioxolane derivatives of D-camphorquinone. The study highlights the variant conformations and similar packing patterns due to the rigid nature of the bicyclo[2.2.1]heptane unit, indicating its stability and predictability in chemical syntheses (W. Clegg, B. Golding, B. J. King, A. B. Maude, 1995).
Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene
Billups et al. (1996) describe the generation and reactions of Bicyclo[4.1.0]hept-1,6-ene, emphasizing its potential in forming diastereomeric cyclopropenes and tricyclohexane tetramers. This research contributes to the understanding of the reactivity and applications of bicyclic compounds in synthetic chemistry (W. Billups, Weimei Luo, Gon-Ann Lee, J. Chee, B. E. Arney, K. B. Wiberg, D. Artis, 1996).
Polycyclic Compounds: Fused or Condensed Cyclic Systems
A publication by Cox (1975) provides an overview of polycyclic compounds, including bicyclo[2.2.1]heptane derivatives, detailing their reactions and structural characteristics. This foundational knowledge aids in the exploration of polycyclic compounds' chemical behaviors and applications in various domains (A. Cox, 1975).
Resolution, Absolute Configuration, and Hydrogen-bonding Properties
Research by Plettner et al. (2005) on 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives offers insight into their resolution and absolute configuration, providing a basis for understanding the stereochemistry and hydrogen-bonding properties of related compounds. This work is crucial for developing chiral compounds with specific orientations (E. Plettner, A. Mohle, Martin T. Mwangi, Johanna Griscti, B. Patrick, R. Nair, R. Batchelor, F.W.B. Einstein, 2005).
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDZIMRNPFTDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one](/img/structure/B2995034.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)


